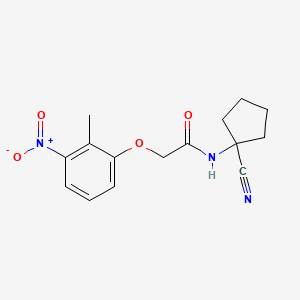
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in many physiological processes, including sleep regulation, pain perception, and cardiovascular function. CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including ischemic heart disease, neurodegenerative disorders, and cancer.
Mecanismo De Acción
CCPA acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in many physiological processes, including sleep regulation, pain perception, and cardiovascular function. Activation of the adenosine A1 receptor by CCPA leads to a decrease in cAMP levels, which in turn leads to a decrease in intracellular calcium levels and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects, including reducing infarct size and improving cardiac function in animal models of ischemic heart disease, reducing neuroinflammation and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease, and inhibiting the growth and proliferation of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor in experimental models. However, one limitation is that CCPA is a relatively complex molecule to synthesize, which can limit its availability and increase its cost.
Direcciones Futuras
There are several potential future directions for research on CCPA. One area of interest is the development of more efficient synthesis methods for CCPA, which could increase its availability and reduce its cost. Another area of interest is the investigation of the potential therapeutic applications of CCPA in the treatment of other diseases, such as diabetes and inflammatory bowel disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of CCPA on various physiological processes, which could lead to the development of new drugs targeting the adenosine A1 receptor.
Métodos De Síntesis
CCPA can be synthesized using a multistep process that involves the condensation of 2-methyl-3-nitrophenol with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with 1-cyanocyclopentylamine to yield CCPA.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including ischemic heart disease, neurodegenerative disorders, and cancer. Studies have shown that CCPA can protect against ischemia-reperfusion injury in the heart by reducing infarct size and improving cardiac function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, CCPA has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-11-12(18(20)21)5-4-6-13(11)22-9-14(19)17-15(10-16)7-2-3-8-15/h4-6H,2-3,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWVSEVPANIKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)NC2(CCCC2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)
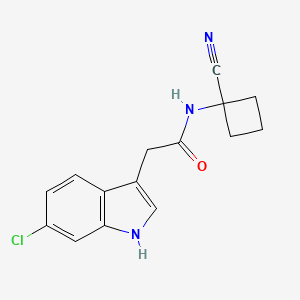

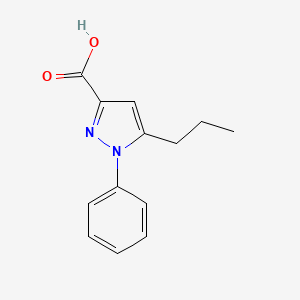

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)

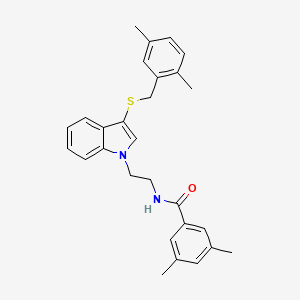
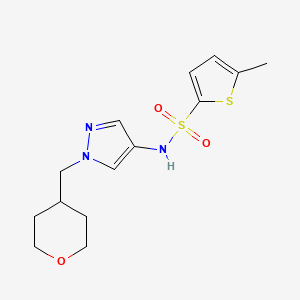
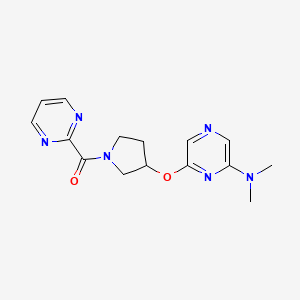
![N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2871641.png)